4-(Iodomethyl)-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of iodomethyl derivatives It is characterized by the presence of an iodomethyl group attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-2,5-dihydrofuran-2-one typically involves the iodination of a precursor compound. One common method is the reaction of a dihydrofuranone derivative with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to reflux
Oxidizing Agent: Sodium periodate or hydrogen peroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of eco-friendly oxidizing agents and recyclable solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Substitution: Nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles such as azides or thiols.
Reduction: Reduction of the iodomethyl group to a methyl group using reducing agents like tributyltin hydride.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid
Substitution: Sodium azide, thiols, amines
Reduction: Tributyltin hydride, lithium aluminum hydride
Major Products Formed
Oxidation: Aldehydes and ketones
Substitution: Azides, thiols, amines
Reduction: Methyl derivatives
Scientific Research Applications
4-(Iodomethyl)-2,5-dihydrofuran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in drug development.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2,5-dihydrofuran-2-one involves its reactivity towards nucleophiles and oxidizing agents. The iodomethyl group is highly reactive, making it a suitable candidate for various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Iodomethane: A simpler iodomethyl compound used in organic synthesis.
4-(Bromomethyl)-2,5-dihydrofuran-2-one: A bromine analog with similar reactivity.
4-(Chloromethyl)-2,5-dihydrofuran-2-one: A chlorine analog with different reactivity patterns.
Uniqueness
4-(Iodomethyl)-2,5-dihydrofuran-2-one is unique due to its high reactivity and selectivity in chemical reactions. The presence of the iodomethyl group allows for efficient substitution and oxidation reactions, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
3-(iodomethyl)-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFNDMWQRJBABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.